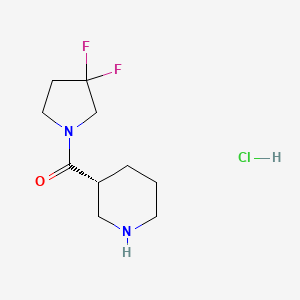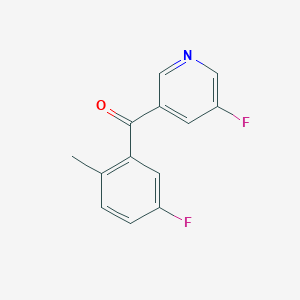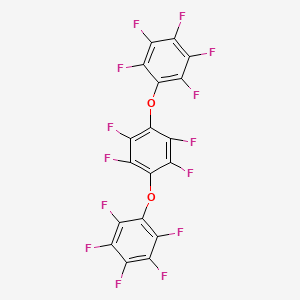
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid is a compound that belongs to the class of 4-aryl piperidines. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry due to its role in optimizing drug-like properties and influencing the 3D orientation of bifunctional protein degraders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality of the piperidine ring.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a coupling reaction, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) as catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
科学研究应用
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of protein function and regulation.
Medicine: Potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s semi-flexible nature allows for optimal positioning of the target protein and E3 ligase, facilitating efficient ternary complex formation and protein degradation .
相似化合物的比较
Similar Compounds
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Another semi-flexible linker used in PROTAC development.
tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate: Used as a linker in chemical conjugates.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Another linker with similar applications.
Uniqueness
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,6-difluorobenzoic acid is unique due to the presence of fluorine atoms, which can enhance the compound’s metabolic stability and binding affinity. The fluorine atoms also influence the electronic properties of the molecule, making it a valuable tool in the design of PROTACs with improved efficacy and selectivity.
属性
分子式 |
C17H21F2NO4 |
|---|---|
分子量 |
341.35 g/mol |
IUPAC 名称 |
2,6-difluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C17H21F2NO4/c1-17(2,3)24-16(23)20-6-4-10(5-7-20)11-8-12(18)14(15(21)22)13(19)9-11/h8-10H,4-7H2,1-3H3,(H,21,22) |
InChI 键 |
VNQKJHJQCXWWAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C(=C2)F)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)


![O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine](/img/structure/B12083652.png)


![[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B12083666.png)


